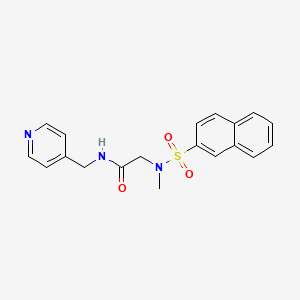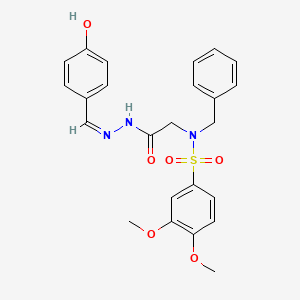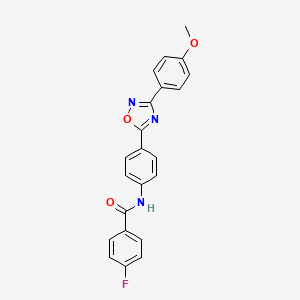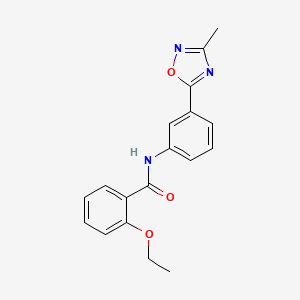
5-(3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, commonly known as DOX, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
科学研究应用
DOX has been extensively studied for its potential applications in various scientific fields. It has been found to possess antitumor, antifungal, and antibacterial properties. DOX has also been studied for its potential as a fluorescent probe for detecting nitric oxide in biological systems. Additionally, DOX has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
作用机制
DOX has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It also inhibits the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death. DOX has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
DOX has been found to have both biochemical and physiological effects. It has been found to induce oxidative stress in cells, leading to the accumulation of reactive oxygen species and DNA damage. DOX has also been found to affect the activity of various enzymes involved in cellular metabolism. Additionally, DOX has been found to affect the function of various organs, including the liver, kidneys, and heart.
实验室实验的优点和局限性
DOX has several advantages for lab experiments, including its low cost, high stability, and ease of synthesis. However, it also has some limitations, including its low solubility in water, which can limit its use in certain experiments. Additionally, DOX can be toxic to cells at high concentrations, which can limit its use in some studies.
未来方向
There are several future directions for the study of DOX. One potential direction is the development of new synthesis methods that can improve the yield and purity of DOX. Another direction is the investigation of DOX as a potential therapeutic agent for other diseases, such as fungal and bacterial infections. Additionally, the use of DOX as a fluorescent probe for detecting other molecules in biological systems could be explored. Finally, the investigation of the potential side effects of DOX on various organs and tissues could provide valuable insights into its safety and efficacy.
合成方法
DOX can be synthesized using different methods, including the reaction of 3,5-dimethoxybenzohydrazide with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 3,5-dimethoxybenzohydrazide with 3,4,5-trimethoxybenzaldehyde in the presence of acetic anhydride. The product obtained from these reactions is then treated with phosphorus oxychloride to obtain DOX.
属性
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-22-13-6-12(7-14(10-13)23-2)19-20-18(21-27-19)11-8-15(24-3)17(26-5)16(9-11)25-4/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNMZNCNVGUHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

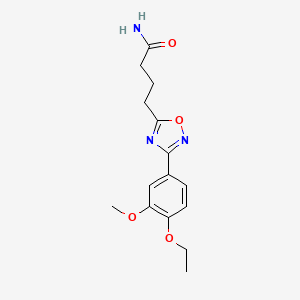
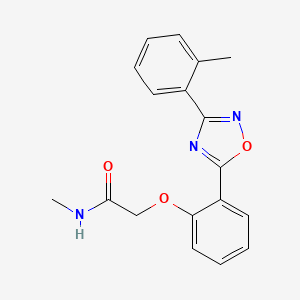
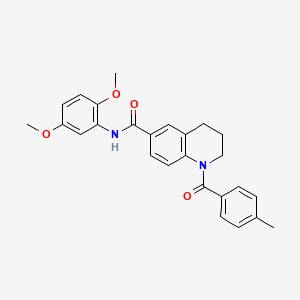
![5-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716344.png)

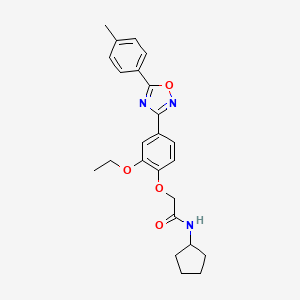
![2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716378.png)
